(R)-叔丁基(4-羟基丁-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

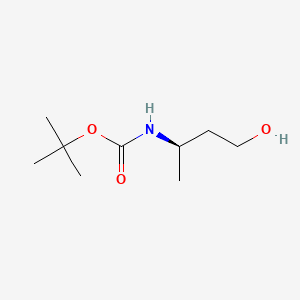

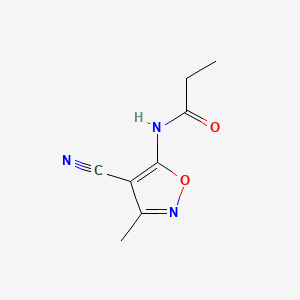

“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 . It is also known by other names such as Carbamic Acid, [(1R)-3-Hydroxy-1-Methylpropyl]-, 1,1-Dimethylethyl Ester (9CI); Boc-®-3-Aminobutan-1-Ol; N-Boc-®-3-Aminobutan-1-Ol .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate . The InChI code is 1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) and the InChI key is JSZOAOLSEKSNTD-SSDOTTSWSA-N .Physical And Chemical Properties Analysis

“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .科学研究应用

Synthesis of Heterocycles

®-tert-Butyl (4-hydroxybutan-2-yl)carbamate: is utilized in the synthesis of various heterocyclic compounds. These heterocycles are significant in pharmaceutical research due to their biological activities. The compound serves as a building block for creating four-membered to seven-membered heterocycles, many of which exhibit unique biological properties .

Palladium-Catalyzed Reactions

This compound is instrumental in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines . These reactions are crucial for creating compounds used in medicinal chemistry and drug development .

Synthesis of Pyrroles

Another application is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important in the development of drugs due to their pharmacological significance .

Biological Relevance

The tert-butyl group, part of the compound’s structure, is significant in biology. It is involved in biosynthetic and biodegradation pathways. The unique reactivity pattern of the tert-butyl group due to its steric bulk makes it a valuable moiety in biological systems .

Drug Research and Development

Due to its role in the synthesis of biologically active molecules, ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable compound in drug research and development. It is used to create various pharmaceutical agents with potential therapeutic applications .

Organic Building Blocks

The compound serves as an organic building block in the construction of complex molecules. Its presence in a molecular structure can significantly alter the chemical and physical properties of the final compound, making it a versatile tool in organic synthesis .

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride](/img/structure/B573593.png)